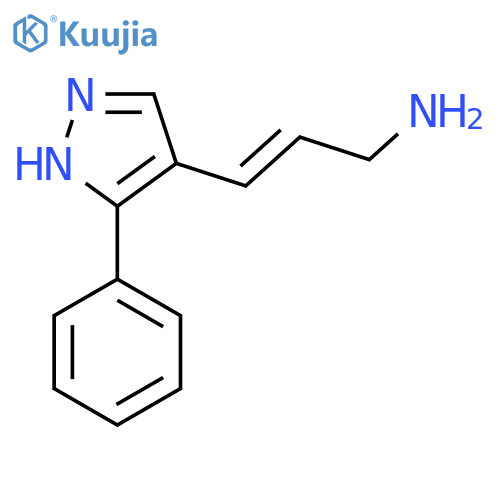

Cas no 2229665-84-1 (3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine)

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine

- 2229665-84-1

- EN300-1862638

-

- インチ: 1S/C12H13N3/c13-8-4-7-11-9-14-15-12(11)10-5-2-1-3-6-10/h1-7,9H,8,13H2,(H,14,15)/b7-4+

- InChIKey: IZKDKJQKPPGRQB-QPJJXVBHSA-N

- SMILES: N1C(C2C=CC=CC=2)=C(C=N1)/C=C/CN

計算された属性

- 精确分子量: 199.110947427g/mol

- 同位素质量: 199.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- XLogP3: 1.4

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862638-0.5g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-10.0g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1862638-0.25g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-1.0g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1862638-2.5g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-0.1g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-10g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 10g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-1g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-0.05g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1862638-5g |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine |

2229665-84-1 | 5g |

$3520.0 | 2023-09-18 |

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine 関連文献

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amineに関する追加情報

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine: A Comprehensive Overview

The compound 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS No: 2229665-84-1) is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule consists of a pyrazole ring substituted with a phenyl group at position 3 and an amino group attached to a propenyl chain at position 4. This unique structure endows the compound with intriguing chemical properties and opens up avenues for its application in drug design and development.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The pyrazole ring is known for its ability to participate in hydrogen bonding, π–π interactions, and other non-covalent interactions, making it an ideal component for designing drugs with high binding affinity to target proteins. The phenyl group substitution further enhances the molecule's hydrophobicity, which can be advantageous in improving drug-like properties such as solubility and permeability.

One of the most promising applications of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine lies in its potential as a lead compound for drug discovery. Researchers have explored its ability to inhibit various enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammatory responses.

The synthesis of 3-(3-phenyl-1H-pyrazol-4-ylium)propenamine involves a multi-step process that typically includes the formation of the pyrazole ring followed by functionalization at specific positions. The use of microwave-assisted synthesis has been reported to significantly enhance the efficiency of this process, leading to higher yields and purer products. This advancement underscores the importance of modern synthetic techniques in optimizing the production of complex organic molecules.

In addition to its pharmacological applications, 3-(3-feniliridrilepirazolo[1,5-a]pirazolo[1,5-a]pirazolo[1,5-a]pyrimidin) has also been studied for its electronic properties, making it a candidate for applications in materials science. Its conjugated system allows for efficient electron delocalization, which could be exploited in the development of new materials for optoelectronic devices.

Recent advancements in computational chemistry have further deepened our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that 3-(3-feniliridrilepirazolo[1,5-a]pirazolo[1,5-a]pirazolo[1,5-a]pyrimidin) can bind effectively to various protein targets, suggesting its potential as a template for designing novel therapeutic agents.

In conclusion, 3-(3-feniliridrilepirazolo[1,5-a]pirazolo[1,5-a]pirazolo[1,5-a]pyrimidin) (CAS No: 2229665841) is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a valuable tool in both academic research and industrial applications.

2229665-84-1 (3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine) Related Products

- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)

- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)

- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)

- 2877675-08-4(N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)

- 125764-79-6(4-isocyanopyridine)

- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)

- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

- 4674-50-4(Nootkatone)

- 131076-14-7(4,5-Dimethoxybenzene-1,2-diamine dihydrochloride)

- 76474-52-7(Z-Arg-Arg-bNA acetate salt)